2,8-Dinitrodibenzothiophene

Description

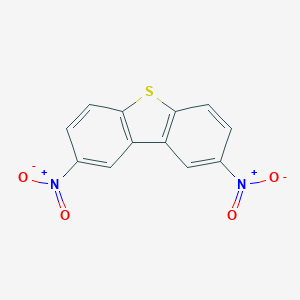

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-dinitrodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHOWOVMXIROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404242 | |

| Record name | 2,8-dinitrodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109041-38-5 | |

| Record name | 2,8-dinitrodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Dinitrodibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2,8-Dinitrodibenzothiophene

Established methods for the synthesis of this compound primarily rely on the electrophilic nitration of dibenzothiophene (B1670422) or its oxidized derivatives. These routes have been documented in chemical literature, though they often present challenges in terms of yield and purity. ucl.ac.uk

The direct nitration of dibenzothiophene serves as a primary route to obtaining this compound. ucl.ac.uk This electrophilic substitution reaction typically involves the use of mixed acids. However, the synthesis is often complicated by the high reactivity of the sulfur atom in the dibenzothiophene ring system, which is susceptible to oxidation. ucl.ac.ukucl.ac.uk This can lead to the formation of byproducts, such as dibenzothiophene-5-oxide, and result in low yields of the desired 2-nitrodibenzothiophene (B130779) intermediate. ucl.ac.uk

The nitration of dibenzothiophene often yields a mixture of isomers, including 2-nitro, 3-nitro, 2,8-dinitro, and 3,7-dinitro derivatives, necessitating difficult purification steps to isolate the 2,8-dinitro product. ucl.ac.uk The initial preparation of the dibenzothiophene precursor can be achieved by heating biphenyl (B1667301) with sulfur in the presence of aluminum trichloride. thieme-connect.de

Table 1: Products from Direct Nitration of Dibenzothiophene

| Product Name | Abbreviation | Reference |

| 2-Nitrodibenzothiophene | - | ucl.ac.uk |

| 3-Nitrodibenzothiophene | - | ucl.ac.uk |

| This compound | - | ucl.ac.uk |

| 3,7-Dinitrodibenzothiophene | - | ucl.ac.uk |

| Dibenzothiophene-5-oxide | DBT-5-O | ucl.ac.uk |

This table showcases the common products identified from the direct nitration of dibenzothiophene, highlighting the challenge of isomeric purity.

To circumvent the issue of sulfur oxidation during nitration, alternative pathways utilizing oxidized forms of dibenzothiophene have been developed. The strategy involves oxidizing the sulfur atom to a sulfoxide (B87167) (SO) or a sulfone (SO₂) prior to the nitration step. ucl.ac.uk

While the direct nitration of dibenzothiophene-5-oxide has been reported to be difficult to advance beyond the 3,7-dinitro derivative due to the ease of oxidation of the sulfoxide group, this compound-5-oxide has been synthesized. ucl.ac.ukucl.ac.uk In contrast, the use of dibenzothiophene-5,5-dioxide is more robust, as the sulfone group is stable against further oxidation during nitration. ucl.ac.ukucl.ac.uk The synthesis of various nitro derivatives, including the 2,8-dinitro compound, has been successfully achieved using this sulfone precursor. ucl.ac.uk

However, some studies indicate that attempts to prepare this compound-5-oxide and its corresponding 5,5-dioxide through the direct oxidation of this compound have failed. researchgate.net This suggests that the more viable synthetic sequence is oxidation followed by nitration. A general multi-step approach involves reacting biphenyl with sulfur to form dibenzothiophene, which is then oxidized with an agent like hydrogen peroxide to yield dibenzothiophene-5,5-dioxide. prepchem.comresearchgate.net This dioxide can then be nitrated. prepchem.com The resulting nitro-sulfone can subsequently be reduced back to the sulfide (B99878) if desired. thieme-connect.de

A comprehensive multistep synthesis can be outlined as follows:

Synthesis of Dibenzothiophene : Reaction of biphenyl with sulfur and a catalyst like aluminum trichloride. thieme-connect.deprepchem.com

Oxidation : Conversion of dibenzothiophene to dibenzothiophene-5,5-dioxide to protect the sulfur atom from undesired side reactions. prepchem.com

Nitration : Electrophilic nitration of the dibenzothiophene-5,5-dioxide to introduce the nitro groups. The deactivating nature of the sulfone group directs the substitution pattern.

Reduction (Optional) : If the non-oxidized form is required, the sulfone can be reduced back to the sulfide. thieme-connect.de

This deliberate, step-by-step approach is crucial for preparing pure, well-characterized polynitro derivatives of dibenzothiophene. ucl.ac.uk

Exploration of Novel Synthetic Strategies

Research into the synthesis of this compound continues, with a focus on improving reaction efficiency and selectivity.

Achieving regioselectivity in the nitration of aromatic compounds is a significant challenge in synthetic chemistry. frontiersin.org The direct nitration of dibenzothiophene produces a mixture of isomers, underscoring the need for more controlled methods. ucl.ac.uk Novel strategies from the broader field of organic chemistry could be applied to favor the formation of the 2,8-dinitro isomer.

Techniques that have shown promise for regioselective nitration of other aromatic systems include:

Solvent Control : The choice of solvent can dramatically influence the position of nitration. For instance, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester yields the 2-nitro product in acetic anhydride (B1165640) but the 6-nitro product in trifluoroacetic acid. nih.gov

Microwave-Assisted Synthesis : For deactivated aromatic systems, microwave irradiation has been shown to enhance both the yield and regioselectivity of nitration. frontiersin.org

Novel Nitrating Media : The use of an aqueous solution of sodium dodecylsulfate with dilute nitric acid has been reported as a mild and regioselective medium for nitrating aromatic compounds. rsc.org

Ultrasonically Assisted Nitration : Sonication can reduce reaction times and improve yields and regioselectivity in the nitration of various aromatic compounds. scirp.org

Table 2: Potential Regioselective Nitration Methods

| Method | Description | Potential Advantage for Dibenzothiophene | Reference |

| Solvent System Modification | Using different acids or anhydrides as solvents. | Could alter the 2,8- vs 3,7- isomer ratio. | nih.gov |

| Microwave Irradiation | Applying microwave energy to the reaction. | May improve yield and selectivity for the 2,8-isomer. | frontiersin.org |

| Surfactant-Mediated Nitration | Using a medium like aqueous SDS. | Offers a milder, potentially more selective reaction environment. | rsc.org |

| Ultrasonic Assistance | Applying ultrasonic waves to the reaction mixture. | Could accelerate the reaction and enhance regioselectivity. | scirp.org |

This table summarizes modern nitration techniques and their potential application to the selective synthesis of this compound.

This compound is not only a synthetic target but also a precursor for other functional molecules. The nitro groups can be readily transformed into other functionalities, opening avenues for new materials.

A key derivatization is the reduction of the nitro groups to form Dibenzo[b,d]thiophene-2,8-diamine (DBTDA), which can be achieved through condensation in ethanol. daneshyari.com This diamine serves as a building block for more complex structures. For example, a dinitrodibenzothiophene derivative has been used in the synthesis of tetracyclic 2,3-dihydro-1,3-diazepines. acs.orguio.nougr.es

Furthermore, the 2,8-positions on the dibenzothiophene scaffold are of interest for applications in organic electronics. While not starting from the dinitro compound, derivatives like 2,8-Bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophene (PPT), prepared from 2,8-dibromodibenzothiophene, are used as host and electron transport layer materials in OLEDs. ossila.com This highlights the utility of functional groups at the 2,8-positions for creating advanced materials.

Reactivity Studies and Derivative Chemistry

The strategic placement of nitro groups at the 2 and 8 positions of the dibenzothiophene core makes this compound a valuable starting material for synthesizing more complex molecules. The chemistry of this compound is dominated by the reduction of these nitro groups and the subsequent cyclization reactions of the resulting amino derivatives.

Reduction Reactions of Nitro Groups

The reduction of the nitro functional groups is a primary and crucial transformation of this compound. This reaction opens pathways to a wide range of amino-substituted derivatives and is governed by fundamental redox principles. The synthesis of the parent this compound is typically achieved through the direct nitration of dibenzothiophene. researchgate.netucl.ac.uk

The conversion of this compound to its corresponding diamino derivative, 2,8-diaminodibenzothiophene, is a standard and vital synthetic step. This transformation is typically accomplished through chemical reduction. Analogous to the well-documented reduction of 3,7-dinitrodibenzothiophene-5-oxide, which is reduced to 3,7-diaminodibenzothiophene (B8753391) using reagents like stannous chloride or through vigorous reduction with other agents, the 2,8-dinitro isomer is expected to behave similarly. acs.orgdatapdf.com The resulting 2,8-diaminodibenzothiophene serves as a key intermediate for building more elaborate molecular architectures. The preparation of various aminated dibenzothiophenes often begins with a nitration step on the dibenzothiophene or dibenzothiophene oxide core, followed by reduction. researchgate.net

Redox reactions, which involve the transfer of electrons between chemical species, are central to the transformation of this compound. numberanalytics.com The reduction of its nitro groups is a multi-step process that involves a series of electron and proton transfers to convert the -NO₂ groups into -NH₂ groups. numberanalytics.comrsc.org The mechanisms of electron transfer can be broadly categorized as outer-sphere, where electrons move between reactants without a direct bond, or inner-sphere, where a bridging ligand facilitates the transfer. numberanalytics.comdavuniversity.orgresearchgate.net

The redox behavior is not limited to the reduction itself. The resulting amino-dibenzothiophene derivatives exhibit their own interesting electronic properties. For instance, studies on aminated dibenzothiophenes, such as 3,7-diaminodibenzothiophene, have shown that they can undergo anodic oxidation to form stable radical cation salts. researchgate.net These processes highlight the electron-donating nature of the amino groups, which significantly influences the electronic character of the dibenzothiophene system. Similarly, other dibenzothiophene derivatives have been shown to exhibit reversible two-electron-accepting behavior, indicating the core's ability to participate in stable redox cycles. worktribe.com

Cyclization and Heterocyclization Reactions

The diamino derivative obtained from the reduction of this compound is a versatile building block for constructing fused heterocyclic systems. These cyclization reactions lead to novel tetracyclic and pentacyclic structures with potential applications in materials science and medicinal chemistry. chemistryviews.org

A notable application of dinitrodibenzothiophene derivatives is in the synthesis of tetracyclic systems. Research has demonstrated that triply fused 1,3-diazepine derivatives can be synthesized from a dinitrodibenzothiophene precursor. worktribe.comresearchgate.netugr.es In this process, the acidic reduction of a sterically hindered dinitrodibenzothiophene-5,5-dioxide derivative in the presence of an aldehyde or ketone leads to the formation of a new seven-membered ring fused to the original dibenzothiophene framework. worktribe.comresearchgate.net Another powerful method for creating tetracyclic systems from nitro-aromatic precursors is the Cadogan reaction, where a nitro compound is reductively cyclized with a phosphite (B83602) reagent to form a new heterocyclic ring, such as an indole. beilstein-journals.org

Table 1: Synthesis of Tetracyclic Systems from Dinitrodibenzothiophene Derivatives This table is interactive. Click on the headers to sort.

| Starting Material Type | Reaction Type | Reagents | Resulting System | Source(s) |

|---|---|---|---|---|

| Dinitrodibenzothiophene-5,5-dioxide | Reductive Cyclization | SnCl₂·2H₂O, Aldehyde/Ketone | Fused 1,3-Diazepine | worktribe.com, researchgate.net |

The synthesis of pentacyclic systems from this compound typically proceeds via the 2,8-diamino intermediate. This intermediate possesses two nucleophilic amino groups that can react with appropriate dielectrophiles to form two new rings. A clear precedent for this type of transformation is the reaction of 1,2-diaminodibenzothiophene dihydrochloride (B599025) with urea. researchgate.net This reaction results in the formation of a pentacyclic benzo[b]thiophene[3,2-e]benzimidazolone, where a new five-membered urea-derived ring is fused to the dibenzothiophene core. researchgate.net This strategy demonstrates how diaminodibenzothiophenes can serve as precursors to complex, multi-ring systems. The general principle of converting 2,2'-diaminobiaryl compounds into carbazoles through acid-promoted, high-temperature cyclization further illustrates a pathway to pentacyclic frameworks. researchgate.net

Table 2: Representative Cyclization of a Diaminodibenzothiophene to a Pentacyclic System This table is interactive. Click on the headers to sort.

| Precursor | Reactant | Reaction Type | Resulting Pentacyclic System | Source(s) |

|---|

Exploration of Other Reaction Pathways

Reactions with Radical Species

The study of reactions involving this compound and radical species is crucial for understanding its degradation mechanisms in various environments. Radical reactions are characterized by the involvement of atoms or molecules with unpaired electrons, making them highly reactive. fisheries.org These reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. fisheries.org

Research into the atmospheric fate of particle-bound nitrated polycyclic aromatic hydrocarbons (NPAHs) has included the study of this compound. In laboratory photochemical chamber experiments, particle samples containing this compound have been exposed to hydroxyl (•OH) radicals, which are highly reactive oxidants in the atmosphere. These studies indicate that this compound can be degraded through reactions with these radical species. While specific degradation products from these radical reactions are not always fully characterized, the transformation of the parent compound is observed.

Analogous studies on related nitroaromatic compounds show that reaction with •OH radicals can lead to the formation of hydroxylated and further nitrated products, or ring cleavage. For instance, the reaction of hydroxyl radicals with nitrobenzene (B124822) leads to the formation of nitrophenols. While direct evidence for specific products of this compound is limited in the reviewed literature, the general principles of radical-initiated aromatic substitution suggest that similar pathways could be anticipated.

Another context in which radical ions of this compound are studied is mass spectrometry. The electron impact (EI) induced fragmentation of nitroarenes, including the related 2-nitrodibenzothiophene, proceeds via the formation of a radical cation (M•+). The fragmentation pathways of this radical cation involve the expulsion of •NO2 or •NO species, indicating the reactivity of the nitro groups under these high-energy conditions.

Table 1: Summary of Investigated Radical Reactions Involving Dibenzothiophene Derivatives

| Derivative | Radical Species | Context/Method | Observed Outcome/Products |

| This compound | Hydroxyl (•OH) Radicals | Photochemical Chamber Study | Degradation of the parent compound observed. |

| 2-Nitrodibenzothiophene | Radical Cation (M•+) | Electron Impact Mass Spectrometry | Fragmentation via loss of •NO2 and •NO radicals. |

| General Nitroaromatics | Sulfate Anion Radical (SO4•−) | Aqueous Photolysis | Enhanced degradation of the nitroaromatic compound. researchgate.net |

Photochemical Transformations

Photochemical transformations are chemical reactions initiated by the absorption of light. nih.gov For a compound like this compound, which contains chromophores (the nitro and dibenzothiophene groups) that absorb ultraviolet (UV) radiation, these reactions are particularly significant for its environmental persistence. nih.gov The absorption of a photon excites the molecule to a higher electronic state, from which it can undergo various transformations such as isomerization, addition, or degradation. nih.gov

This compound has been identified as a component of ambient particulate matter and its photochemical behavior is a subject of atmospheric chemistry research. dntb.gov.uanih.gov Studies have shown that it undergoes photochemical transformations when transported through the atmosphere. dntb.gov.ua The focus of much of this research is on the degradation of such compounds. For example, in studies simulating atmospheric conditions, the photochemical degradation of various particle-bound PAHs and NPAHs, including this compound, leads to unidentified species. dntb.gov.ua

While specific product identification for the photolysis of this compound is not extensively detailed in the available literature, the general pathways for related compounds offer insight. The photochemistry of nitroaromatic compounds can be complex. Depending on the reaction conditions (e.g., solvent, presence of oxygen or other reactants), irradiation can lead to reduction of the nitro group (to nitroso, hydroxylamino, or amino groups), substitution of the nitro group, or ring fragmentation.

For the parent dibenzothiophene-5-oxide, photolysis leads to deoxygenation to form dibenzothiophene. This suggests that the sulfur heteroatom can be a site of photochemical activity. However, the presence of two strongly electron-withdrawing nitro groups on the dibenzothiophene skeleton in this compound significantly alters its electronic properties and likely directs the photochemical reactivity towards transformations involving the nitro groups or the aromatic system. Studies on the controlled irradiation of emissions containing various phenolic derivatives showed high stability, suggesting that not all aromatic compounds are equally susceptible to photolysis under similar conditions. researchgate.net This highlights the specific reactivity of compounds like this compound.

Table 2: Research Findings on Photochemical Transformations of this compound and Related Compounds

| Compound | Irradiation Conditions | Key Findings | Reference |

| This compound | Atmospheric Photochemistry | Undergoes photochemical transformations during atmospheric transport. | dntb.gov.ua |

| This compound | Simulated Sunlight | Included in studies on the photochemical degradation of NPAHs in ambient air samples. | researchgate.netdntb.gov.ua |

| Dibenzothiophene-5-oxide | Direct Photolysis (UV) | Cleanly produces dibenzothiophene via deoxygenation. | |

| Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) | Simulated Atmospheric Conditions | Predominance of photochemical formation through OH-radical-initiated reactions observed for some NPAHs. | nih.gov |

Environmental Occurrence and Transformation Pathways

Sources and Atmospheric Formation

The formation of 2,8-Dinitrodibenzothiophene is contingent on the presence of its parent compound, dibenzothiophene (B1670422) (DBT), and nitrating agents, which are commonly found in polluted environments.

Diesel engine exhaust is a primary source of nitrated aromatic compounds. nih.govyoutube.com The high-temperature, high-pressure conditions within a diesel engine facilitate the combustion of fuel. dieselnet.com During this process, dibenzothiophene present in the diesel fuel can undergo nitration reactions. Nitrogen oxides (NOx), also formed during combustion, act as nitrating agents, leading to the direct formation and emission of various nitrated DBT isomers, including this compound, which are then released into the atmosphere adsorbed on particulate matter. nih.gov

Once emitted into the atmosphere, unburned or partially oxidized dibenzothiophene can undergo further chemical transformations to form this compound. This secondary formation pathway involves gas-phase or heterogeneous reactions on the surface of aerosol particles. aaqr.orgresearchgate.net Atmospheric oxidants, particularly the hydroxyl (OH) radical during the daytime and the nitrate (B79036) (NO₃) radical at night, can initiate reactions with DBT. researchgate.net In the presence of atmospheric NOx (NO + NO₂), these reactions can lead to the nitration of the aromatic rings, resulting in the formation of mono- and di-nitro derivatives. aaqr.orgresearchgate.net Aqueous-phase reactions within cloud droplets or aerosol liquid water have also been identified as a potential pathway for the nitration of aromatic compounds. nih.govsdu.edu.cn

The ultimate source of this compound's precursor is the petrochemical industry. Crude oil naturally contains a variety of sulfur compounds, with dibenzothiophene and its alkylated derivatives being particularly stable and difficult to remove. acs.orgtandfonline.com Although refining processes like hydrodesulfurization are employed to reduce sulfur content, recalcitrant compounds such as DBT can persist in final fuel products like diesel and gasoline. acs.orgnih.gov The concentration of these precursor compounds in fuels is a direct determinant of their potential to form nitrated derivatives upon combustion.

Typical Sulfur Compounds in Fossil Fuels

| Compound Class | Examples | Significance |

|---|---|---|

| Thiophenes | Thiophene (B33073), Benzothiophene | Common sulfur heterocycles in lighter fuel fractions. |

| Dibenzothiophenes | Dibenzothiophene (DBT), 4,6-Dimethyldibenzothiophene | Highly stable and recalcitrant sulfur compounds found in diesel and crude oil; precursors to N-PASHs. wikipedia.orgacs.org |

| Mercaptans & Sulfides | Thiols, Alkyl Sulfides | Generally removed more easily during refining but contribute to total sulfur content. nih.gov |

The combustion of any fuel containing sulfur is a significant pathway for the emission of sulfur compounds and their derivatives. The concentration of dibenzothiophene in fuels directly correlates with the potential for this compound formation. acs.org Therefore, the use of high-sulfur diesel, coal, and other heavy fuel oils for transportation, power generation, and industrial processes releases the necessary DBT precursor into environments where it can be nitrated, either directly in the combustion chamber or secondarily in the atmosphere. nih.gov

Environmental Fate and Transport Mechanisms

The environmental behavior of this compound is governed by its semi-volatile nature and its association with particulate matter.

Like other nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs), this compound is considered a semi-volatile organic compound (SVOC). copernicus.org In the atmosphere, it partitions between the gas phase and the particle phase, with a strong tendency to adsorb onto airborne particulate matter (PM2.5). aaqr.orgnih.gov This association with fine particles allows for long-range atmospheric transport, far from the original emission source. copernicus.org

The atmospheric lifetime of nitrated aromatic compounds is primarily determined by photolysis (degradation by sunlight) and, to a lesser extent, by reactions with atmospheric oxidants like OH radicals. aaqr.org Day-night variations in the concentrations of similar compounds have been observed, suggesting a shorter lifetime during the day due to photolytic decay. copernicus.orgresearchgate.net While specific data for this compound is scarce, the atmospheric lifetimes of related nitro-PAHs can range from hours to days, which is sufficient for intercontinental transport. copernicus.org

Factors Influencing Atmospheric Fate of this compound

| Factor | Description | Impact on Fate and Transport |

|---|---|---|

| Volatility | Semi-volatile nature allows partitioning between gas and particle phases. copernicus.org | Influences distribution in the atmosphere and potential for deposition. |

| Adsorption to Particulates | Strongly associates with fine particulate matter (PM2.5). aaqr.orgnih.gov | Enables long-range atmospheric transport and inhalation exposure. |

| Photolysis | Degradation by solar radiation is a primary removal mechanism. aaqr.org | Limits atmospheric lifetime, especially during daylight hours. |

| Chemical Reaction | Can react with atmospheric oxidants (e.g., OH radicals). aaqr.org | Contributes to chemical degradation and transformation in the atmosphere. |

Degradation in Environmental Compartments

No specific data is available on the degradation of this compound in environmental compartments such as soil, water, or sediment.

Biogeochemical Cycling and Biotransformation

There is no information available in the scientific literature regarding the biogeochemical cycling or biotransformation of this compound.

Bioremediation and Microbial Degradation

Specific studies on the bioremediation or microbial degradation of this compound have not been identified. While fungi and bacteria are known to degrade other nitroaromatic compounds and dibenzothiophene, their efficacy on the dinitro-derivative is unknown. scielo.brnih.gov

Incomplete Degradation and Transformation Product Formation

Due to the lack of degradation studies, there is no information on the formation of transformation products from the incomplete degradation of this compound.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques

Chromatography is fundamental in both isolating 2,8-dinitrodibenzothiophene after synthesis and quantifying it in environmental contexts.

Preparative HPLC for Product Separation

The synthesis of nitrated dibenzothiophenes, including the 2,8-dinitro isomer, often results in a mixture of products with varying degrees of nitration and different positional isomers. chromatographyonline.com For instance, the nitration of dibenzothiophene (B1670422) can be complicated by the oxidation of the sulfur atom, leading to a diverse array of molecules. chromatographyonline.com Isolating a specific compound like this compound from this complex matrix requires a powerful separation technique.

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial method for achieving this separation. chromatographyonline.comresearchgate.net This technique is employed to isolate pure compounds from byproducts, such as the more highly substituted 2,4,8-trinitro- and 2,4,6,8-tetranitrodibenzothiophenes, which can be formed as minor constituents during the reaction. chromatographyonline.comresearchgate.net The ability to scale up from analytical to preparative columns allows for the purification of tangible quantities of the target compound, which is essential for further structural analysis and characterization. chromatographyonline.comhplc.eu The flexibility of preparative HPLC systems, allowing for adjustments in columns, mobile phases, and detectors, makes it an indispensable tool for purifying complex synthetic mixtures in the pharmaceutical and chemical industries. chromatographyonline.comgilson.com

Application in Environmental Sample Analysis

This compound has been identified as an environmental pollutant associated with anthropogenic activities. nih.govijdvl.com It is classified as a nitrated polycyclic aromatic hydrocarbon (NPAH), a group of compounds known for their presence in air pollution. nih.gov

Studies have detected this compound in particulate matter (PM) collected from various environments, including petrochemical bases and urban areas with heavy vehicle traffic. nih.gov For example, research conducted in South China identified this compound as a marker for emissions from the petrochemical industry. nih.gov It is often found alongside other polycyclic aromatic compounds (PACs) and is analyzed using chromatographic methods coupled with mass spectrometry to determine its concentration in air samples. researchgate.netdntb.gov.ua The presence of such compounds in the atmosphere is a significant concern, as PACs can be absorbed onto airborne particulate matter and are linked to adverse health effects. ijdvl.commdpi.com The analytical workflow for these environmental samples typically involves sample extraction followed by sophisticated chromatographic separation to quantify specific isomers like this compound.

Spectroscopic Methods in Structural Elucidation

Once purified, spectroscopic methods are employed to confirm the identity and elucidate the precise molecular structure of this compound.

NMR Spectroscopy (¹H NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure.

¹H NMR provides information about the chemical environment of hydrogen atoms (protons) in a molecule. In this compound, the protons are attached to the aromatic rings. The strong electron-withdrawing nature of the nitro groups (NO₂) causes a significant downfield shift (higher ppm values) for the adjacent protons compared to unsubstituted dibenzothiophene. libretexts.org The symmetry of the 2,8-disubstituted pattern results in a specific splitting pattern for the six aromatic protons. The expected chemical shifts for the protons on the aromatic rings would be in the downfield region, characteristic of aromatic compounds bearing electron-withdrawing substituents. libretexts.orgresearchgate.net

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Rationale |

| Aromatic Protons | 7.5 - 9.0 | Protons are on an aromatic system and are deshielded by the electron-withdrawing nitro groups. |

| This table presents expected values based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. |

¹⁵N NMR is a specialized technique used to probe the nitrogen atoms within a molecule. Although less common than ¹H NMR, it is particularly useful for characterizing nitro compounds. chromatographyonline.com The chemical shift of the nitrogen atoms in the nitro groups of this compound would provide direct evidence of their chemical environment, helping to confirm the presence and nature of the nitrogen-containing functional groups. The technique was noted as a method for studying the rearrangement mechanism of N-nitrocarbazole, a related nitroaromatic compound. chromatographyonline.com

Mass Spectrometry (EI MS)

Electron Ionization Mass Spectrometry (EI-MS) is a technique that bombards a molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which serves as a molecular fingerprint.

For this compound (C₁₂H₆N₂O₄S), the mass spectrum would be expected to show a prominent molecular ion (M⁺˙) peak at m/z 274. The fragmentation pattern for aromatic nitro compounds is well-documented and typically involves the sequential loss of nitro-related groups.

| Ion/Fragment | Proposed Formula | Expected m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₂H₆N₂O₄S]⁺˙ | 274 | Ionization of the parent molecule. |

| [M - NO]⁺ | [C₁₂H₆NO₃S]⁺ | 244 | Loss of a nitric oxide radical. |

| [M - NO₂]⁺ | [C₁₂H₆NO₂S]⁺ | 228 | Loss of a nitro radical. |

| [M - 2NO₂]⁺˙ | [C₁₂H₆S]⁺˙ | 182 | Loss of two nitro radicals. |

| This table outlines the expected primary fragmentation patterns based on the principles of EI-MS for nitroaromatic compounds. |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. surfacesciencewestern.com An experimental FT-IR spectrum of a synthesized thiophene (B33073) derivative originating from this compound has been reported, indicating the use of this technique in its analysis. daneshyari.com

The IR spectrum of this compound would be dominated by absorptions from the nitro groups and the aromatic rings.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | Aromatic Nitro | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | Aromatic Nitro | 1335 - 1370 | Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Weak |

| This table is based on standard IR absorption frequency ranges for organic functional groups. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations have been widely applied to study dibenzothiophene (B1670422) (DBT) and its derivatives to understand mechanisms of desulfurization, reactivity, and electronic properties. acs.orgacs.orgnih.gov For 2,8-dinitrodibenzothiophene, DFT provides a framework to analyze how the addition of two nitro groups (NO₂) to the DBT core alters its fundamental chemical nature.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule governs its chemical behavior. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the gap between them are critical indicators of a molecule's stability and reactivity. mdpi.com

For this compound, the electron-withdrawing nature of the two nitro groups is expected to significantly lower the energy levels of both the HOMO and LUMO compared to the parent dibenzothiophene. This modification directly influences the molecule's ability to donate or accept electrons. The HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the electron-deficient nitro groups, making them susceptible to nucleophilic attack.

Table 1: Representative Molecular Orbitals in Dinitrodibenzothiophene Systems

| Orbital | Description | Expected Location of Electron Density |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Primarily on the dibenzothiophene aromatic core. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily localized on the nitro (NO₂) groups. |

| HOMO-1 | Orbital below HOMO | Distributed across the fused ring system. |

| LUMO+1 | Orbital above LUMO | Spread across the entire molecular framework. |

Reactivity Predictions and Reaction Pathways

DFT is instrumental in predicting the reactivity of molecules and elucidating potential reaction pathways. acs.org For nitroaromatic compounds, theoretical studies can identify the most likely sites for electrophilic or nucleophilic attack. frontiersin.org In the case of this compound, the nitro groups strongly activate the aromatic ring, making certain positions susceptible to nucleophilic substitution.

Furthermore, DFT can model reaction mechanisms, such as reduction or degradation pathways. The reduction of nitroaromatics to aminoaromatics is a critical reaction in industrial and biological contexts. frontiersin.org Computational models can calculate the energy barriers for each step of a proposed reaction, identifying the rate-determining step and predicting the most favorable pathway. For instance, studies on the pyrolysis of dibenzothiophene have used DFT to map out complex reaction networks involving bond ruptures and rearrangements. acs.org A similar approach for this compound could predict its thermal decomposition products.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While DFT provides a static picture of electronic structure, MD offers a dynamic view of molecular behavior, such as conformational changes and interactions with other molecules, like solvents or biological macromolecules.

For this compound, MD simulations could be employed to understand its interaction with surfaces or its behavior in different environmental media. For example, simulations could model how the molecule adsorbs onto a catalyst surface, providing insights into heterogeneous catalysis. acs.org In a biological context, MD can simulate the binding of a molecule to a protein, a crucial step in toxicology studies. mdpi.com These simulations track the trajectory of every atom, revealing information about binding stability, conformational adjustments, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern the interaction.

Quantum Chemical Parameters and Reactivity Indices

From the electronic energies calculated by DFT, a range of quantum chemical parameters, or "reactivity descriptors," can be derived. These indices provide a quantitative measure of a molecule's chemical reactivity and stability. mdpi.com

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A larger value indicates greater stability.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

For this compound, the presence of strong electron-withdrawing nitro groups would be expected to result in a high electron affinity and a high electrophilicity index, indicating its propensity to accept electrons. These parameters are valuable for comparing the reactivity of a series of related compounds. acs.org

Table 2: Illustrative Quantum Chemical Parameters for a Nitroaromatic Compound

| Parameter | Symbol | Typical Calculated Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.5 | Related to ionization potential |

| LUMO Energy | ELUMO | -3.0 | Related to electron affinity |

| HOMO-LUMO Gap | ΔE | 4.5 | Indicator of chemical stability |

| Chemical Hardness | η | 2.25 | High value suggests high stability |

| Electronegativity | χ | 5.25 | High value suggests strong electron-attracting power |

| Electrophilicity Index | ω | 6.125 | High value indicates strong electrophilic character |

Note: These are representative values and not specific to this compound.

In Silico Modeling of Environmental Fate

In silico (computational) models are increasingly used to predict the environmental fate of chemicals, assessing their persistence, distribution, and potential for degradation. core.ac.ukresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. QSAR models correlate a molecule's structural or physicochemical properties (descriptors) with its environmental behavior or toxicity. researchgate.net

For this compound, which is recognized as a nitrated polycyclic aromatic hydrocarbon (NPAH) found in the environment, in silico modeling is crucial. researchgate.netnih.gov QSAR models can predict properties like:

Persistence: How long the compound remains in the environment before being degraded.

Bioaccumulation: The tendency of the compound to accumulate in living organisms.

Toxicity: The potential adverse effects on various organisms.

Computational models can simulate atmospheric degradation pathways, for instance, by calculating the reaction rates with atmospheric oxidants like OH radicals. acs.orgresearchgate.net This helps in estimating the atmospheric lifetime of this compound and identifying its potential degradation products.

Computational Approaches in Sustainable Chemistry

Computational chemistry plays a vital role in advancing the principles of green and sustainable chemistry. researchgate.net By predicting the properties and reactivity of molecules, computational methods can guide the design of safer, more efficient, and environmentally benign chemical processes. mdpi.com

In the context of this compound and other nitroaromatics, computational approaches can contribute to sustainability by:

Designing Efficient Catalysts: DFT and MD simulations can be used to design and optimize catalysts for specific reactions, such as the selective reduction of nitro groups to amines, which are valuable industrial intermediates. frontiersin.org This can lead to processes that require less energy and produce less waste.

Predicting Toxicity and Environmental Impact: As discussed in the previous section, in silico toxicology helps in the early identification of potentially hazardous compounds. acs.org This allows chemists to prioritize the development of safer alternatives, a core principle of green chemistry.

Developing Greener Reaction Pathways: Theoretical calculations can explore alternative reaction mechanisms that use less hazardous solvents, operate under milder conditions, or have higher atom economy, thereby minimizing environmental impact.

By providing a molecular-level understanding, computational chemistry enables a proactive approach to designing sustainable chemical products and processes, reducing the reliance on costly and time-consuming experimental trial-and-error.

Applications and Future Directions

Potential Applications in Material Science

The dibenzothiophene (B1670422) core of 2,8-Dinitrodibenzothiophene, combined with the presence of nitro functional groups, makes it a molecule of interest in the field of material science. These features allow it to serve as a foundational building block for more complex molecules and materials with tailored properties.

Precursors for Novel Chemical Systems

The chemical architecture of this compound allows it to be a valuable precursor in the synthesis of novel chemical systems. The nitro groups can be chemically reduced to amino groups, which then serve as reactive sites for building larger, more complex molecules. This transformation is a key step in the synthesis of various functional materials.

For instance, the resulting diamino-dibenzothiophene can be a monomer for the synthesis of high-performance polymers. These polymers may exhibit desirable properties such as thermal stability and specific electronic characteristics, making them candidates for applications in electronics and advanced materials. The synthesis of conjugated polymers, which are organic polymers that conduct electricity, often involves the use of such aromatic diamines. These conductive polymers are integral to the development of flexible electronic displays, organic solar cells, and sensors.

The general synthetic route for functionalized dibenzothiophenes often involves multi-step protocols, including palladium-catalyzed carbon-carbon and carbon-sulfur bond formations. These methods offer a high degree of control over the final structure and functional group tolerance, enabling the creation of a wide array of derivatives from a single precursor like this compound.

Table 1: Potential Novel Chemical Systems Derived from this compound

| Precursor | Transformation | Resulting Chemical System | Potential Application |

|---|---|---|---|

| This compound | Reduction of nitro groups to amino groups | 2,8-Diaminodibenzothiophene | Monomer for polyamides, polyimides, and conductive polymers |

Energy-Rich Constituents in Pyrotechnic Compositions (Historical Context)

Historically, nitroaromatic compounds have been a cornerstone in the formulation of energetic materials, including pyrotechnic compositions. The presence of nitro groups in a molecule, such as in this compound, indicates a high degree of nitration, which often correlates with energetic properties. These compounds can decompose rapidly upon initiation, releasing a significant amount of energy in the form of heat, light, and gas.

In a historical context, compounds with similar structures were investigated for their potential use in pyrotechnics. The energy released during their combustion could contribute to the visual and auditory effects of fireworks and other pyrotechnic devices. The fuel value and oxygen balance of a compound are critical parameters in pyrotechnic formulations. While specific historical records detailing the widespread use of this compound in pyrotechnics are scarce, the general class of nitroaromatic compounds was of significant interest to pyrotechnic chemists.

It is important to note that the use of many historical energetic materials has been superseded by more stable and efficient compounds. Modern pyrotechnic research focuses on developing formulations with improved safety, performance, and reduced environmental impact.

Role in Environmental Contamination Markers

The presence of this compound in the environment can serve as a chemical fingerprint, indicating specific sources of pollution. As a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), its detection can point to industrial activities where nitration processes or the combustion of fossil fuels under specific conditions occur.

Nitro-PAHs are not typically formed naturally and are often byproducts of incomplete combustion processes in the presence of nitrogen oxides. Therefore, their presence in soil, water, or air samples is a strong indicator of anthropogenic contamination. The specific isomer, this compound, can help to distinguish between different industrial sources, as the formation of specific isomers can be dependent on the raw materials and process conditions.

Environmental monitoring programs may include the analysis of nitro-PAHs like this compound to assess the impact of industrial emissions and to trace the dispersion of pollutants. The development of sensitive analytical techniques is crucial for detecting these compounds at the low concentrations at which they often occur in the environment.

Interdisciplinary Research Perspectives

The study of this compound extends beyond a single scientific discipline, requiring a collaborative approach to fully understand its implications.

Integration with Environmental Toxicology and Risk Assessment

The identification of this compound as an environmental marker necessitates an understanding of its potential toxicological effects. Environmental toxicology aims to determine the adverse effects of chemical substances on living organisms. For a compound like this compound, this involves studying its potential to cause harm to ecosystems and human health.

Risk assessment is a systematic process to estimate the nature and probability of adverse health effects in humans who may be exposed to chemicals in contaminated environmental media. This process for dinitrophenols, a related class of compounds, involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. cdc.govnih.gov While specific toxicological data for this compound may be limited, data from structurally similar nitro-PAHs and dinitrophenols can provide initial insights. cdc.govnih.gov Such assessments are crucial for setting regulatory standards and for guiding remediation efforts in contaminated areas.

Table 2: Key Stages of Risk Assessment for Environmental Contaminants

| Stage | Description | Relevance to this compound |

|---|---|---|

| Hazard Identification | Determining if a chemical can cause adverse health effects. | Reviewing toxicological data on this compound and related nitro-PAHs. |

| Dose-Response Assessment | Quantifying the relationship between the amount of exposure and the extent of toxic injury or disease. | Establishing safe exposure levels based on animal studies or in vitro tests. |

| Exposure Assessment | Measuring or estimating the intensity, frequency, and duration of human exposure to a chemical. | Monitoring environmental concentrations of this compound in air, water, and soil. |

Contributions to Green Chemistry Initiatives

Green chemistry, or sustainable chemistry, is a philosophy of chemical research and engineering that encourages the design of products and processes that minimize the use and generation of hazardous substances. The synthesis and application of this compound and its derivatives can be viewed through the lens of green chemistry principles.

For example, developing more efficient and environmentally benign synthetic routes to functionalized dibenzothiophenes is a key area of research. rsc.org This includes the use of less hazardous solvents, reducing the number of synthetic steps, and improving atom economy. One-pot synthesis strategies, where multiple reaction steps are carried out in the same vessel, are being explored to reduce waste and improve efficiency in the preparation of dibenzothiophene derivatives. rsc.org

Furthermore, research into the biodesulfurization of dibenzothiophene, the parent compound of this compound, highlights a green chemistry approach to reducing sulfur content in fossil fuels. researchgate.netnih.gov While not directly related to the dinitro derivative, this research showcases the broader interest in developing sustainable chemical processes involving the dibenzothiophene scaffold.

Challenges and Opportunities in Research

The study of this compound is an area with both significant hurdles and promising avenues for future exploration. Research into this and other nitrated polycyclic aromatic sulfur heterocycles (N-PASHs) is driven by the need to understand their formation, environmental fate, and potential applications.

A primary challenge lies in the synthesis of this compound. The direct nitration of dibenzothiophene is complicated by the high reactivity of the sulfur atom, which is susceptible to oxidation under typical nitrating conditions. This can lead to the formation of sulfoxides and sulfones, reducing the yield of the desired dinitro product. Overcoming this requires the development of more selective and controlled nitration methods.

Furthermore, the limited commercial availability of this compound and related N-PASH standards hinders comprehensive toxicological and environmental studies. The lack of analytical standards makes it difficult to accurately quantify their presence in environmental samples and to fully assess their potential impacts.

Despite these challenges, there are considerable opportunities for further research. A deeper understanding of the structure-property relationships of dinitrodibenzothiophene isomers could open doors to new applications. For instance, the specific placement of the nitro groups on the dibenzothiophene framework influences its electronic and energetic properties. This suggests that this compound could be a precursor for the synthesis of novel functional materials, such as dyes, electronic materials, or energetic materials for pyrotechnic compositions.

Moreover, investigating the chemical reactivity of the nitro groups on the dibenzothiophene core could lead to the development of new synthetic methodologies. These nitro groups can be reduced to amino groups, providing a pathway to a variety of other functionalized dibenzothiophene derivatives with potentially interesting biological or material properties.

The exploration of the environmental chemistry of N-PASHs, including this compound, is another critical area of opportunity. Understanding their formation pathways during combustion processes and their subsequent fate and transport in the environment is essential for a complete picture of the environmental impact of sulfur-containing aromatic compounds.

Q & A

Basic: What are the recommended analytical methods for detecting 2,8-Dinitrodibenzothiophene in environmental samples?

Answer:

The compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or fluorescence detectors. Environmental samples require pre-concentration via solid-phase extraction (SPE) to achieve detection limits below 1 µg/L. Deuterated dibenzothiophene analogs (e.g., dibenzothiophene-d8) are recommended as internal standards to correct for matrix effects . For quality control, ICP-MS-based multi-element standards containing this compound (10 µg/mL in ethyl acetate) are used to validate instrument sensitivity and reproducibility .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model the electron-deficient aromatic ring system, identifying reactive sites for nucleophilic attack. The nitrogroups at positions 2 and 8 create distinct electronic environments: the 8-nitro group exhibits higher electrophilicity due to reduced steric hindrance compared to the 2-position. Computational tools like CC-DPS (Chemical Compounds Deep Profiling Services) leverage QSPR (Quantitative Structure-Property Relationship) to predict reaction pathways and regioselectivity, validated against experimental kinetic data .

Basic: What are the key steps in synthesizing this compound and its derivatives?

Answer:

A common route involves:

Sulfonation : Dibenzothiophene is sulfonated using fuming sulfuric acid to introduce sulfonic acid groups.

Nitration : Controlled nitration with HNO3/H2SO4 at 0–5°C selectively adds nitro groups at the 2- and 8-positions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields range from 45–60% . For derivatives (e.g., boronic acids), Suzuki-Miyaura coupling with aryl halides is employed, requiring Pd(PPh3)4 as a catalyst .

Advanced: What strategies resolve contradictory data on the photostability of this compound in different solvent systems?

Answer:

Contradictions in photodegradation rates (e.g., faster decay in polar vs. nonpolar solvents) arise from solvent-dependent excited-state dynamics. To resolve this:

- Use time-resolved fluorescence spectroscopy to measure triplet-state lifetimes, which correlate with stability in nonpolar solvents (e.g., toluene: τ = 120 ns vs. acetonitrile: τ = 35 ns).

- Apply multivariate analysis (e.g., PCA) to decouple solvent polarity and viscosity effects.

- Validate with isotopic labeling (e.g., 15N-substituted analogs) to track nitro group rearrangement during irradiation .

Basic: Which spectroscopic techniques are optimal for characterizing this compound’s structural features?

Answer:

- 1H/13C NMR : Aromatic protons appear as doublets (δ 8.2–8.5 ppm, J = 8.8 Hz), while nitro groups deshield adjacent carbons (C-2: δ 148 ppm; C-8: δ 146 ppm) .

- FT-IR : Strong asymmetric NO2 stretching at 1530 cm⁻¹ and symmetric stretching at 1345 cm⁻¹ confirm nitro group presence .

- High-resolution MS : ESI-TOF (negative mode) gives [M-H]⁻ at m/z 273.0224 (calc. 273.0221) .

Advanced: How does the electronic structure of this compound influence its electrochemical reduction pathways?

Answer:

Cyclic voltammetry in DMF reveals two irreversible reduction peaks at -1.2 V and -1.6 V (vs. Ag/AgCl), corresponding to sequential nitro group reduction. Computational studies (NBO analysis) show the 8-nitro group has a lower LUMO (-3.1 eV) than the 2-nitro group (-2.8 eV), favoring electron transfer at the 8-position. This regioselectivity is exploited in catalytic hydrogenation to produce aminodibenzothiophenes, key intermediates in heterocyclic drug synthesis .

Notes on Data Contradictions and Reliability

- Environmental Analysis : Discrepancies in detection limits between GC-MS (0.1 µg/L) and HPLC (0.5 µg/L) reflect differences in ionization efficiency and matrix interference .

- Synthetic Yields : Lower yields in scaled-up reactions (40% vs. 60% lab-scale) highlight heat transfer limitations during nitration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.